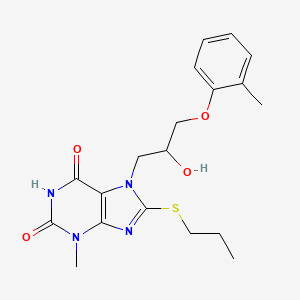

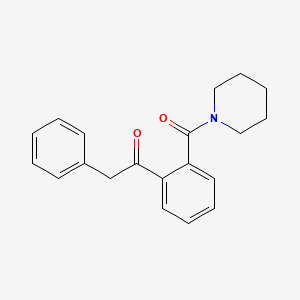

3-(1-(3-(2,5-二甲氧基苯基)-1-甲基-1H-吡唑-5-甲酰)吡咯烷-3-基)噁唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazolidine-2,4-diones is a topic of interest due to their biological significance. A novel method for synthesizing various oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed, which involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction. This method is transition-metal-free and operates under mild conditions . Another approach for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones is a water-mediated, catalyst-free, one-pot multicomponent reaction, which is notable for its avoidance of toxic solvents and high atom-economy . Additionally, asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones has been achieved through a 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones using a chiral N,O-ligand/Cu(I) catalytic system, yielding products with high diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been explored through various synthetic pathways. For instance, photochemical synthesis of 4-phenyl-3-oxazolin-5-ones followed by their thermal dimerization has been described, with the structure of the dimer confirmed by X-ray crystallography . The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters has been reported, leading to the formation of bicyclic compounds upon cyclization . The structural characterization of novel pyrazolo[1,5-a]pyrimidines has been achieved using multinuclear NMR spectroscopy, highlighting the importance of spectral analysis in confirming molecular structures .

Chemical Reactions Analysis

Oxazolidine derivatives undergo a variety of chemical reactions. For example, the photochemical synthesis of 3-oxazolin-5-ones can lead to photoextrusion of carbon dioxide and subsequent trapping by dimethyl acetylenedicarboxylate . The interaction of oxazolidines and thiazolidines with p-nitrobenzaldehyde and piperidine results in the formation of Mannich bases, and acetylation followed by cyclization in the presence of anhydrous ZnCl2 yields bicyclic compounds . The reactivity of 3-aminopyrazolo[4,3-c]pyridine-4,6-dione with various reactants to form pyrazolo[4,3-c]pyridine derivatives and related compounds has also been discussed, with a focus on the mechanistic aspects of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of pyrazolidine-3,5-diones with heterocyclic substituents has been explored, and the resulting compounds exhibit interesting reactivity and tautomerism . The synthesis and structural characterization of a specific compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been achieved, with its structure confirmed by various spectral analyses, which are crucial for understanding its physical and chemical properties .

科学研究应用

小说多组分合成和可重复使用催化剂

研究人员开发了一种高效的合成方法,用于在无溶剂条件下使用可重复使用的催化剂合成1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮。这种方法突显了高效创建复杂分子的潜力,这对于制药合成或材料科学应用可能是相关的(Rahmani et al., 2018)。

区域选择性和抗菌活性

另一项研究关注1,3-偶极环加成的区域选择性,以创建异噁唑啉和吡咯并[3,4-d]异噁唑-4,6-二酮衍生物。这些化合物显示出显著的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用(Zaki et al., 2016)。

光化学合成和二聚化

一项关于4-苯基-3-噁唑啉-5-酮的光化学合成及其热二聚化的研究为化学反应和机制提供了见解,这些反应和机制可以用于合成具有潜在应用的新化合物,例如材料科学中的应用或制药合成中的中间体(Gakis et al., 1976)。

芳香族硝基化合物的氧化-脱硝反应

对芳香族硝基化合物,包括吡唑啉-3-酮的氧化-脱硝反应的研究,揭示了可应用于合成环保化学品或新有机化合物的独特化学转化(Rees & Tsoi, 2000)。

吡唑-4-基亚甲基衍生物的抗菌活性

一些新的5-((3-(芳基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-苯基噻唑烷-2,4-二酮的合成和抗菌活性评估展示了吡唑衍生物在开发新的抗菌剂方面的潜力,这可能导致用于感染的新治疗方法(Prakash et al., 2010)。

属性

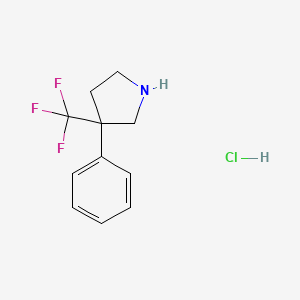

IUPAC Name |

3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-22-16(9-15(21-22)14-8-13(28-2)4-5-17(14)29-3)19(26)23-7-6-12(10-23)24-18(25)11-30-20(24)27/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKBISLXJRXTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)